1,8-Diazaspiro[4.5]decane dihydrochloride
Description
1,8-Diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
CAS No. |
1159822-20-4 |
|---|---|
Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1,8-diazaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-8(10-5-1)3-6-9-7-4-8;/h9-10H,1-7H2;1H |
InChI Key |
DHWGVUSQCRXUKB-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNCC2)NC1.Cl.Cl |
Canonical SMILES |
C1CC2(CCNCC2)NC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diazaspiro[4.5]decane dihydrochloride can be synthesized through several methods. One common method involves the reaction of 1,8-diaminooctane with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the spirocyclic structure occurring through a cyclization reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,8-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of spirocyclic ketones, while reduction can produce spirocyclic amines.
Scientific Research Applications
1,8-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Azaspiro[4.5]decan-2-one
- 2,7-Diazaspiro[4.5]decan-1-one
- 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane)
Uniqueness
1,8-Diazaspiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, differentiating it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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